3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one
Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one is a heterocyclic compound that features a thiazole ring fused with a benzopyran structure. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The compound 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one is a derivative of 2-aminothiazole, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Mode of Action
2-aminothiazole derivatives have been suggested to act as strong pi3k inhibitors . PI3K is an enzyme that plays a significant role in cell functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a valuable target for anticancer drugs .
Biochemical Pathways
Given its potential role as a pi3k inhibitor, it can be inferred that it may affect pathways related to cell growth and survival
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
The result of the compound’s action is likely to be the inhibition of cell growth and proliferation, given its potential role as a PI3K inhibitor . This could make it a valuable tool in the treatment of various types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with appropriate reagents under controlled conditions.
Coupling with Benzopyran: The thiazole derivative is then coupled with a benzopyran moiety.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog with similar biological activities.
6-Chloro-2H-1-benzopyran-2-one: A benzopyran derivative with distinct pharmacological properties.
Thiazole Derivatives: Various thiazole-based compounds with diverse therapeutic potentials.
Uniqueness
3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one is unique due to its combined thiazole and benzopyran structure, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6-chlorochromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMOFQNYCHJBHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569757 | |
Record name | 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176788-72-0 | |
Record name | 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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